6-Hydrazinylisoquinoline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

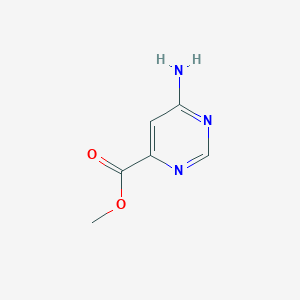

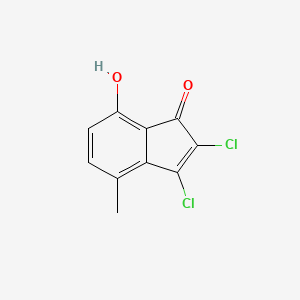

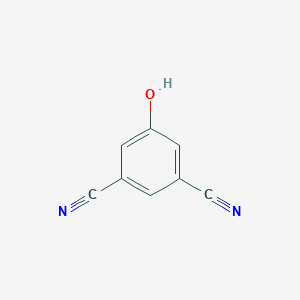

6-Hydrazinylisoquinoline (6-HIZQ) is an organic compound containing an isoquinoline moiety and a 6-hydrazinyl group. It is an important intermediate in the synthesis of various pharmaceuticals, dyes, and other compounds. 6-HIZQ is also used as a building block for the synthesis of several biologically active compounds, such as antibiotics, anticoagulants, and anticancer agents. 6-HIZQ is a versatile compound with a wide range of applications in medicinal chemistry.

Aplicaciones Científicas De Investigación

Synthesis and Biological Activities

Synthesis of Derivatives : Hydrazinylisoquinoline derivatives have been synthesized for various purposes. For instance, Kamal et al. (2011) synthesized pyrazolothienotetrahydroisoquinoline derivatives with potential antimicrobial properties (Kamal, Radwan, & Zaki, 2011). Similarly, Sirakanyan et al. (2013) explored the synthesis of triazolo- and tetrazolopyrimidines from hydrazino derivatives of cyclopentapyridine and tetrahydroisoquinoline, also evaluating their antimicrobial activity (Sirakanyan, Geronikaki, Spinelli, Hovakimyan, & Noravyan, 2013).

Antitubercular Agents : Mandewale et al. (2016) investigated zinc complexes of hydrazone derivatives bearing the 3,4-dihydroquinolin-2(1H)-one nucleus as new anti-tubercular agents (Mandewale, Kokate, Thorat, Sawant, & Yamgar, 2016).

Antimicrobial Studies : Mukhtar et al. (2022) worked on chalcones incorporating isoquinoline moiety and their antimicrobial activity (Mukhtar, Saleh, Hassaneen, Hafez, Hassan, Morsy, & Teleb, 2022).

Other Applications

- Cytotoxic Evaluation : Hernández-Vázquez and Miranda (2016) reported a protocol for synthesizing pyrazino[1,2-b]isoquinolines, with some compounds showing cytotoxic activity (Hernández-Vázquez & Miranda, 2016).

- Overcoming Biosynthesis Limitations : Inui et al. (2007) demonstrated the overexpression of Coptis japonica norcoclaurine 6-O-methyltransferase in cultured Eschscholzia californica, enhancing the production of benzylisoquinoline alkaloids, which include important analgesic and antimicrobial agents (Inui, Tamura, Fujii, Morishige, & Sato, 2007).

Safety and Hazards

Direcciones Futuras

While specific future directions for 6-Hydrazinylisoquinoline are not mentioned in the available resources, the field of chemical synthesis and drug discovery is continually evolving. New methods for synthesizing and modifying compounds like this compound are being developed, and these compounds are being studied for potential applications in various fields .

Mecanismo De Acción

Mode of Action

It is generally understood that drugs exert their effects by binding to a receptor, a cellular component that the drugs bind to and produce cellular action . The drug-receptor interaction triggers downstream signaling, leading to the drug’s therapeutic or pharmacological effect .

Biochemical Pathways

Drugs typically influence the chemical reactions of cells in various species and organs .

Pharmacokinetics

These properties are crucial in determining the drug’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

The molecular and cellular effects of 6-Hydrazinylisoquinoline’s action are currently unknown due to the lack of detailed studies on this compound .

Action Environment

It is known that environmental factors can significantly impact the effectiveness of a drug .

Propiedades

IUPAC Name |

isoquinolin-6-ylhydrazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3/c10-12-9-2-1-8-6-11-4-3-7(8)5-9/h1-6,12H,10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQHURBINDRVIBH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN=C2)C=C1NN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70624414 |

Source

|

| Record name | 6-Hydrazinylisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70624414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

912761-89-8 |

Source

|

| Record name | 6-Hydrazinylisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70624414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Hydrazinylisoquinoline | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XL4F368V3G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Chloro-4-[(2-fluorophenyl)methoxy]aniline](/img/structure/B1321936.png)